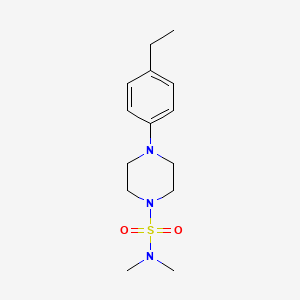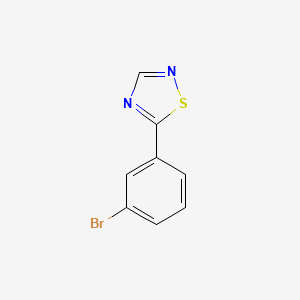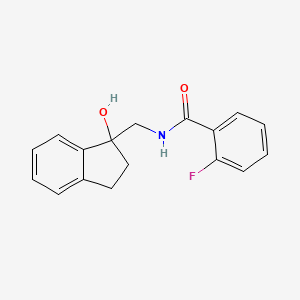
4-(4-乙基苯基)-N,N-二甲基哌嗪-1-磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“4-(4-ethylphenyl)-N,N-dimethylpiperazine-1-sulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonamide functional group (SO2NH2). They are widely used in medicine, particularly as antibiotics .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex, given the presence of a piperazine ring, an ethylphenyl group, and a sulfonamide group. Unfortunately, without specific data, it’s challenging to provide a detailed molecular structure analysis .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Sulfonamides, for example, are known to undergo reactions with amines, alcohols, and other nucleophiles .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the size and shape of the molecule, the presence of functional groups, and the overall charge distribution .
科学研究应用
内皮素受体拮抗剂:与 4-(4-乙基苯基)-N,N-二甲基哌嗪-1-磺酰胺 相似的化合物已被研究其作为内皮素受体拮抗剂的潜力。这些化合物在治疗充血性心力衰竭等疾病方面显示出前景 (Murugesan 等人,2000 年).
腺苷 A2B 受体拮抗剂:研究探索了磺酰胺作为腺苷 A2B 受体拮抗剂的合成。这些化合物显示出显着的效力和选择性,突出了它们在治疗应用中的潜力 (Yan 等人,2006 年).
抗菌和抗真菌特性:磺酰胺衍生物,包括与 4-(4-乙基苯基)-N,N-二甲基哌嗪-1-磺酰胺 相似的化合物,已被证明具有抗菌和抗真菌活性。这项研究对开发新的抗菌剂具有启示意义 (Chohan & Shad,2011 年).
Hsp90 抑制剂:4-(4-乙基苯基)-N,N-二甲基哌嗪-1-磺酰胺 的某些衍生物已被评估为热休克蛋白 90 (Hsp90) 的抑制剂,这是癌症治疗中的一个重要靶点。一些化合物显示出改善的活性,并且可以进一步开发为 Hsp90 抑制剂 (Cherfaoui 等人,2016 年).
药物代谢研究:研究还探索了生物催化在药物代谢中的应用,使用与 4-(4-乙基苯基)-N,N-二甲基哌嗪-1-磺酰胺 相关的化合物作为模型分子。这种方法可以产生足够数量的哺乳动物代谢物用于结构表征 (Zmijewski 等人,2006 年).
结构-代谢关系:优化磺酰胺化合物的结构以提高代谢稳定性一直是研究的重点。了解这些关系对于开发具有良好药代动力学性质的药物至关重要 (Humphreys 等人,2003 年).
作用机制
Target of Action
The primary target of 4-(4-ethylphenyl)-N,N-dimethylpiperazine-1-sulfonamide is the receptor-type tyrosine-protein phosphatase beta . This enzyme plays a crucial role in several cellular processes, including cell growth, differentiation, mitotic cycle, and oncogenic transformation .
Mode of Action
The compound interacts with its target by binding to the active site of the enzyme. This interaction results in the modulation of the enzyme’s activity, which can lead to changes in the cellular processes that the enzyme is involved in .
Biochemical Pathways
The compound affects the biochemical pathways involving the metabolism of aromatic amino acids, phenylalanine and tyrosine . The catabolism of these amino acids by certain gut microbiota yields 4-ethylphenol . Once in circulation, it undergoes rapid sulfation by phenolic sulfotransferase enzymes, which are active in the liver, gastrointestinal tract, brain, skin, lung, and kidney .
Pharmacokinetics
The pharmacokinetics of 4-(4-ethylphenyl)-N,N-dimethylpiperazine-1-sulfonamide involves its absorption, distribution, metabolism, and excretion (ADME). The compound enters the host circulation, is transported in the body, metabolized, and then excreted .
Result of Action
The molecular and cellular effects of the compound’s action are associated with changes in neurological health and function . High blood concentrations of host-modified 4-ethylphenol sulfate are associated with an anxiety phenotype in autistic individuals . Accumulation of 4-ethylphenol sulfate in the brain of mice affects connectivity between subregions, particularly those linked to anxiety .
Action Environment
Environmental factors such as the composition of the gut microbiome can influence the action, efficacy, and stability of the compound. The gut microbiome plays a crucial role in the production of 4-ethylphenol, a precursor to 4-(4-ethylphenyl)-N,N-dimethylpiperazine-1-sulfonamide . Changes in the gut microbiome, therefore, can impact the production of the compound and subsequently its action and efficacy .
安全和危害
The safety and hazards associated with this compound would depend on its exact structure and properties. As a general rule, handling of chemical compounds should always be done with appropriate safety measures, including the use of personal protective equipment and adherence to safe laboratory practices .
未来方向
The future directions for research on this compound would depend on its properties and potential applications. For example, if it shows promise as a therapeutic agent, future research could focus on optimizing its synthesis, improving its efficacy, and assessing its safety in preclinical and clinical studies .
生化分析
Biochemical Properties
4-(4-ethylphenyl)-N,N-dimethylpiperazine-1-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the metabolism of aromatic amino acids, such as phenylalanine and tyrosine . These interactions often involve the formation of intermediate compounds that can further participate in metabolic pathways . The nature of these interactions is typically characterized by binding to active sites of enzymes, leading to either inhibition or activation of enzymatic activity .
Cellular Effects
The effects of 4-(4-ethylphenyl)-N,N-dimethylpiperazine-1-sulfonamide on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to affect the expression of genes involved in the synthesis of neurotransmitters and other signaling molecules . Additionally, it can alter cellular metabolism by influencing the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, 4-(4-ethylphenyl)-N,N-dimethylpiperazine-1-sulfonamide exerts its effects through specific binding interactions with biomolecules . These interactions can lead to enzyme inhibition or activation, depending on the context . For instance, it may bind to the active site of an enzyme, preventing substrate binding and thus inhibiting enzymatic activity . Alternatively, it can induce conformational changes in proteins that enhance their activity . Changes in gene expression are also a result of its interaction with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 4-(4-ethylphenyl)-N,N-dimethylpiperazine-1-sulfonamide in laboratory settings have been studied extensively . Over time, the stability and degradation of the compound can influence its effectiveness . Long-term studies have shown that it can have lasting effects on cellular function, particularly in in vitro and in vivo models . These effects include sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 4-(4-ethylphenyl)-N,N-dimethylpiperazine-1-sulfonamide vary with different dosages in animal models . At lower doses, it may have beneficial effects, such as enhancing cognitive function or reducing anxiety . At higher doses, it can exhibit toxic or adverse effects, including neurotoxicity and metabolic disturbances . Threshold effects have been observed, indicating that there is a critical dosage range within which the compound is effective without being harmful .
Metabolic Pathways
4-(4-ethylphenyl)-N,N-dimethylpiperazine-1-sulfonamide is involved in several metabolic pathways . It interacts with enzymes and cofactors that facilitate its conversion into various metabolites . These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites within cells . For example, it may be metabolized by enzymes involved in the degradation of aromatic compounds, leading to the production of intermediate metabolites that participate in further biochemical reactions .
Transport and Distribution
The transport and distribution of 4-(4-ethylphenyl)-N,N-dimethylpiperazine-1-sulfonamide within cells and tissues are mediated by specific transporters and binding proteins . These interactions can affect its localization and accumulation in different cellular compartments . For instance, it may be transported across cell membranes by specific transporters, allowing it to reach its target sites within cells . Additionally, binding proteins can facilitate its distribution to various tissues, influencing its overall bioavailability and effectiveness .
Subcellular Localization
The subcellular localization of 4-(4-ethylphenyl)-N,N-dimethylpiperazine-1-sulfonamide is crucial for its activity and function . It may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Alternatively, it may be directed to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression .
属性
IUPAC Name |
4-(4-ethylphenyl)-N,N-dimethylpiperazine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2S/c1-4-13-5-7-14(8-6-13)16-9-11-17(12-10-16)20(18,19)15(2)3/h5-8H,4,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQUMRHLQTJWYSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-chloro-4-methylphenyl)-2-((8-(4-methoxyphenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)acetamide](/img/structure/B2530002.png)
![2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2530003.png)

![1-butyl-3-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea](/img/structure/B2530007.png)


![2-[5-(Hydroxymethyl)-3-methyl-1,3-oxazolidin-2-ylidene]-3-(3-oxo-1,3-dihydro-2H-indol-2-ylidene)propanenitrile](/img/structure/B2530013.png)

![Methyl (E)-4-oxo-4-[3-(1,3,4-thiadiazol-2-ylcarbamoyl)piperidin-1-yl]but-2-enoate](/img/structure/B2530016.png)
![2-[[1-[4-(2-Methyl-1,3-oxazol-4-yl)phenyl]sulfonylpiperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2530017.png)
![Methyl 4-[7-hydroxy-4-oxo-8-(pyrrolidin-1-ylmethyl)-2-(trifluoromethyl)chromen-3-yl]oxybenzoate](/img/structure/B2530019.png)

![N-(4-methylphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2530023.png)
